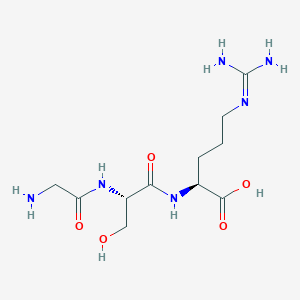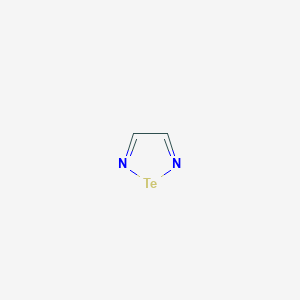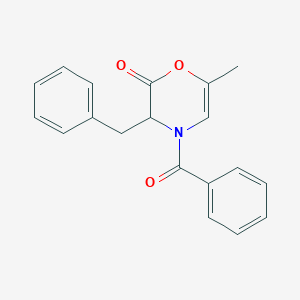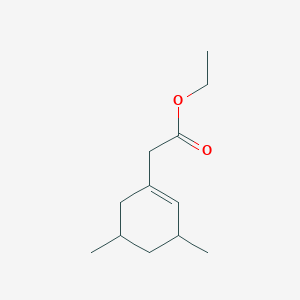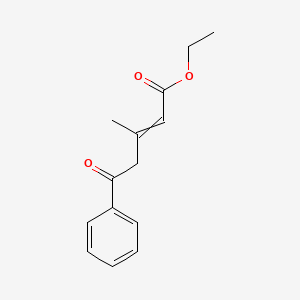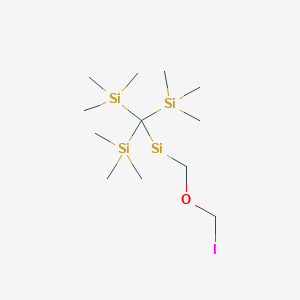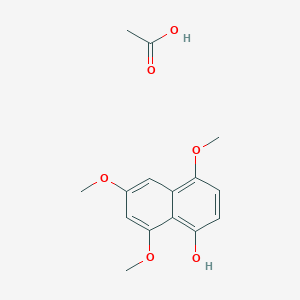
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound is characterized by the presence of three methoxy groups at positions 4, 6, and 8 on the naphthalene ring, along with a hydroxyl group at position 1 and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,8-trimethoxynaphthalen-1-ol typically involves the following steps:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Hydroxylation: Introduction of a hydroxyl group at position 1. This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Acetylation: Introduction of the acetic acid moiety. This can be achieved through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;4,6,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4,6,8-Trimethoxynaphthalene: Lacks the hydroxyl and acetic acid groups.
1-Hydroxy-4,6,8-trimethoxynaphthalene: Lacks the acetic acid group.
Acetic acid;1-hydroxy-2,3,5-trimethoxynaphthalene: Different positions of methoxy groups.
Uniqueness
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
83662-37-7 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
acetic acid;4,6,8-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O4.C2H4O2/c1-15-8-6-9-11(16-2)5-4-10(14)13(9)12(7-8)17-3;1-2(3)4/h4-7,14H,1-3H3;1H3,(H,3,4) |
Clave InChI |
CZAILJLTMQKZSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=C2C=C(C=C(C2=C(C=C1)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


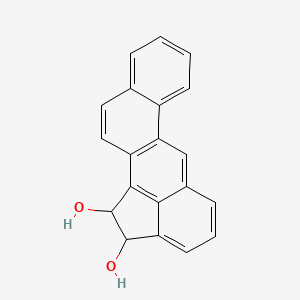
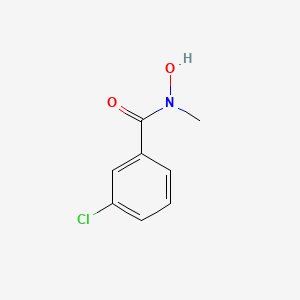
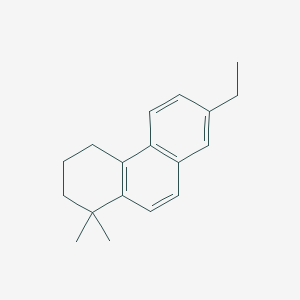
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
